![molecular formula C14H20ClNO2 B4017761 1-methyl-3-piperidinyl 2-methylbenzoate hydrochloride](/img/structure/B4017761.png)
1-methyl-3-piperidinyl 2-methylbenzoate hydrochloride
Description
"1-methyl-3-piperidinyl 2-methylbenzoate hydrochloride" is a chemical compound with a complex structure and various chemical properties. It is relevant in various fields due to its unique molecular and chemical characteristics.
Synthesis Analysis
- The compound "1-methyl-3-piperidinyl 2-methylbenzoate hydrochloride" is synthesized using specific reactions involving piperidine derivatives. In one study, the synthesis involves the condensation of a related compound with 1-(2-chloro-ethyl)-piperidine hydrochloride, using anhydrous powdered potassium carbonate as base and N,N-dimethyl formamide as solvent (Thimmegowda et al., 2009).
Molecular Structure Analysis
- The molecular structure of related piperidine compounds has been extensively studied. These compounds often exhibit complex structures with intermolecular hydrogen bonds and specific conformations like the chair conformation of the piperidine ring (Thimmegowda et al., 2009).
Chemical Reactions and Properties
- Piperidine derivatives like "1-methyl-3-piperidinyl 2-methylbenzoate hydrochloride" undergo various chemical reactions. These include interactions with acids, bases, and other organic compounds, forming complex structures and exhibiting unique properties (Zarrinmayeh et al., 1998).
Physical Properties Analysis
- The physical properties of these compounds can be examined through techniques like X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the crystal structure, thermal stability, and phase transitions of the compound (Ribet et al., 2005).
Chemical Properties Analysis
- The chemical properties include reactivity, stability, and interactions with other chemical entities. Studies have shown that piperidine derivatives can form hydrogen bonds and have distinct reactivity patterns depending on their molecular structure (Fathalla & Hamed, 2006).
properties
IUPAC Name |
(1-methylpiperidin-3-yl) 2-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12;/h3-4,6,8,12H,5,7,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIRNWJEKPKEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-Methylpiperidin-3-yl) 2-methylbenzoate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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